molecular formula C19H21N3OS B11308804 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide

Cat. No.: B11308804
M. Wt: 339.5 g/mol
InChI Key: KYRMHYOTTXIIHU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a benzamide group

Preparation Methods

The synthesis of 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the reaction of the pyrazole derivative with a thiophene-containing reagent.

    Formation of the benzamide group: This can be done by reacting the intermediate with a benzoyl chloride derivative.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide include other thiophene-containing benzamides and pyrazole derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. Some examples of similar compounds are:

    Thiophene-containing benzamides: These compounds may have similar applications in medicinal chemistry.

    Pyrazole derivatives: These compounds are often investigated for their bioactive properties.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H21N3OS/c1-19(2,3)15-8-6-14(7-9-15)18(23)21-17-10-11-20-22(17)13-16-5-4-12-24-16/h4-12H,13H2,1-3H3,(H,21,23)

InChI Key

KYRMHYOTTXIIHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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